![molecular formula C24H18ClF3N4O2 B2361585 1-[4-氯-3-(三氟甲基)苯基]-3-[(3S)-1-甲基-2-氧代-5-苯基-2,3-二氢-1H-1,4-苯并二氮杂卓-3-基]脲 CAS No. 1796920-11-0](/img/structure/B2361585.png)
1-[4-氯-3-(三氟甲基)苯基]-3-[(3S)-1-甲基-2-氧代-5-苯基-2,3-二氢-1H-1,4-苯并二氮杂卓-3-基]脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule with potential applications in medicinal chemistry . It contains a benzodiazepine ring, which is a common structure found in various therapeutic agents, including sedatives and anti-anxiety medications .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a benzodiazepine ring substituted with various functional groups . The presence of the trifluoromethyl group and the chlorine atom on the phenyl ring could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
This compound is likely to be a solid under normal conditions, based on its structural similarity to other benzodiazepines . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.科学研究应用
晶型和生物利用度
对该化合物的多晶型物进行的研究,特别是 (R)-1-[2,3-二氢-1-(2'-甲基苯甲酰)-2-氧代-5-苯基-1H-1,4-苯并二氮杂卓-3-基]-3-(3-甲基苯基)脲 (YM022),显示出两种结晶形式(α 和 β)。这些形式通过重结晶获得,并且它们的溶解度和生物利用度通过固体分散和湿法研磨等方法得到增强。这表明该化合物具有改善药物制剂的潜力 (Yano 等人,1996 年)。
胃泌素/胆囊收缩素-B 受体拮抗作用
该苯并二氮杂卓的变体 YF476 在体外和体内作为胃泌素/胆囊收缩素-B (CCK-B) 受体拮抗剂的有效性进行了研究。这表明其在治疗与这些受体相关的疾病(如胃肠道疾病)中具有潜在用途 (Takinami 等人,1997 年)。
效力和选择性研究
对另一种变体 (3R)-N-(1-(叔丁羰基甲基)-2,3-二氢-2-氧代-5-(2-吡啶基)-1H-1,4-苯并二氮杂卓-3-基)-N'-(3-(甲基氨基)苯基)脲 (YF476) 的研究证明了其作为胃泌素/CCK-B 拮抗剂的效力和选择性。这项研究强调了该化合物在胃酸分泌失调治疗中的潜在应用 (Semple 等人,1997 年)。
抗氧化活性
探索了该化合物的衍生物的抗氧化活性,突出了除受体拮抗作用外更广泛的潜在药理应用 (George 等人,2010 年)。
未来方向
The potential applications of this compound in medicinal chemistry and drug discovery could be a promising area for future research . Its benzodiazepine structure suggests potential uses in the treatment of neurological disorders, although further studies would be needed to confirm its efficacy and safety .
属性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-15-11-12-18(25)17(13-15)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQGMZCKYFNDDK-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。